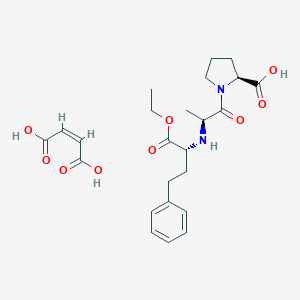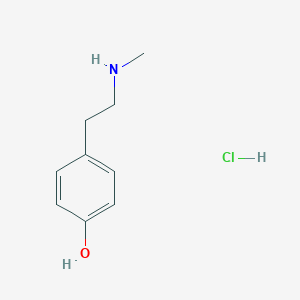
N-メチルチロミン塩酸塩
概要
説明
N-Methyltyramine hydrochloride, also known as 4-hydroxy-N-methylphenethylamine hydrochloride, is a naturally occurring protoalkaloid found in various plant species. It is the N-methyl analog of tyramine, a well-known biogenic trace amine. N-Methyltyramine hydrochloride is recognized for its pharmacological properties, including its role as an adrenergic agonist .
科学的研究の応用
N-Methyltyramine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its role in plant metabolism and its effects on plant growth.
Medicine: It is investigated for its potential therapeutic effects, particularly in relation to its adrenergic agonist properties.
Industry: It is used in the production of dietary supplements and as a flavoring agent in the food industry
生化学分析
Biochemical Properties
N-Methyltyramine Hydrochloride is produced by the N-methylation of tyramine via the action of the enzyme phenylethanolamine N-methyltransferase in humans and tyramine N-methyltransferase in plants . It is an α2-adrenoreceptor antagonist . It enhances appetite and digestion of foods by stimulating gastrin and pancreatic secretions .
Cellular Effects
N-Methyltyramine Hydrochloride can relax mouse small intestinal smooth muscle and inhibits small intestinal propulsion . It doesn’t seem to break down fat. In fact, it might increase appetite and slow down the breakdown of fat in fat cells .
Molecular Mechanism
N-Methyltyramine Hydrochloride exhibits modest inhibitory (antagonistic) activity with respect to the breakdown of fats (lipolysis) . It enhances appetite and digestion of foods through its stimulatory effects on gastrin and pancreatic secretions .
Temporal Effects in Laboratory Settings
The disposition of radio-labeled N-Methyltyramine Hydrochloride has been studied following intravenous administration to rabbits and mice. Rapid distribution and metabolism were observed .
Dosage Effects in Animal Models
Subcutaneous administration of 10 mg/kg of the HCl salt of N-Methyltyramine Hydrochloride to mice enhanced the release of norepinephrine (NE) from the heart by 36% over control, measured after 2 hours .
Metabolic Pathways
N-Methyltyramine Hydrochloride is believed to be biosynthesized from the amino acid L-tyrosine via a process of decarboxylation and N-methylation .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of N-Methyltyramine hydrochloride involves the N-methylation of tyramine. This can be achieved through the action of the enzyme phenylethanolamine N-methyltransferase in humans or tyramine N-methyltransferase in plants .
Industrial Production Methods: For industrial production, a common method involves reacting tyramine with formaldehyde and hydrogen chloride gas in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: N-Methyltyramine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Alkylated derivatives.
作用機序
N-Methyltyramine hydrochloride exerts its effects primarily through the stimulation of adrenergic receptors. It promotes the release of norepinephrine, which supports energy levels and enhances alertness. It also interacts with various neurotransmitters, contributing to its stimulant properties . The compound’s mechanism involves the activation of β1 adrenergic receptors, leading to increased cardiac output and the release of renin from the kidneys .
類似化合物との比較
N-Methyltyramine hydrochloride is similar to other biogenic amines such as:
Phenylethylamine: This compound is structurally related and shares similar stimulant effects.
Synephrine: Another related compound with adrenergic agonist properties, commonly found in dietary supplements.
Uniqueness: N-Methyltyramine hydrochloride’s unique structure, with the N-methyl group, distinguishes it from other similar compounds by enhancing its adrenergic activity and making it more effective in stimulating the release of norepinephrine .
特性
IUPAC Name |
4-[2-(methylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-10-7-6-8-2-4-9(11)5-3-8;/h2-5,10-11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZSSRZVHCKFLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
370-98-9 (Parent) | |
| Record name | N-Methyltyramine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50156642 | |
| Record name | Phenol, p-(2-(methylamino)ethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13062-76-5 | |
| Record name | Phenol, 4-[2-(methylamino)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13062-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyltyramine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, p-(2-(methylamino)ethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLTYRAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMF2Z5E3WC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding N-Methyltyramine hydrochloride in multiple cactus species?
A1: The presence of N-Methyltyramine hydrochloride in both Ariocarpus kotschoubeyanus [] and Coryphantha ramillosa [], belonging to different genera within the Cactaceae family, suggests a potential role of this compound in these plants. While its specific function remains unclear, it could be involved in plant defense mechanisms, stress response, or even possess yet unknown pharmacological properties. Further research is needed to fully understand its biological significance.
Q2: The study mentions that other alkaloids were not detected in Ariocarpus kotschoubeyanus. What is the implication of this finding?
A2: The absence of other alkaloids commonly found in related Ariocarpus species within Ariocarpus kotschoubeyanus [] highlights the unique phytochemical profile of this specific species. This finding could be attributed to various factors, including genetic variations, environmental influences, or even distinct evolutionary pathways. Further comparative analysis of different Ariocarpus species, coupled with genetic studies, could provide valuable insights into the factors governing alkaloid biosynthesis and diversity within this genus.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


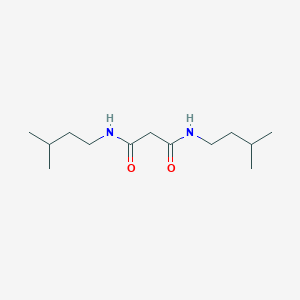
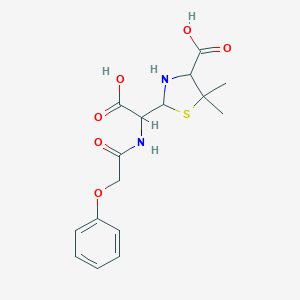

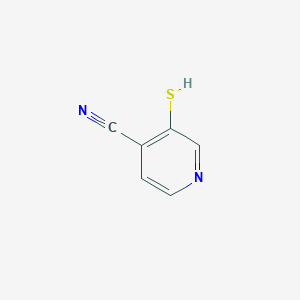

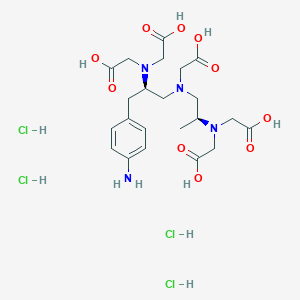
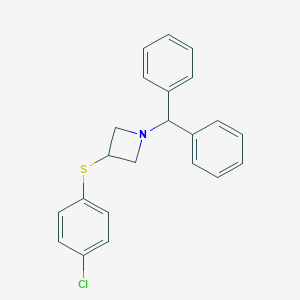
![2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanol](/img/structure/B138548.png)


![Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate](/img/structure/B138557.png)
![2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine](/img/structure/B138558.png)

